molecular formula C24H28N2O5 B10969310 (3-Methyl-1-benzofuran-2-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone

(3-Methyl-1-benzofuran-2-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B10969310
M. Wt: 424.5 g/mol
InChI Key: VXYPDBBSEHEHEA-UHFFFAOYSA-N
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Description

(3-METHYL-1-BENZOFURAN-2-YL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYL-1-BENZOFURAN-2-YL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves the attachment of the trimethoxybenzyl group, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-METHYL-1-BENZOFURAN-2-YL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for (3-METHYL-1-BENZOFURAN-2-YL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of cell signaling pathways and the inhibition of specific enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-METHYL-1-BENZOFURAN-2-YL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE apart is its unique combination of a benzofuran core with a piperazine moiety and a trimethoxybenzyl group. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(3-methyl-1-benzofuran-2-yl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H28N2O5/c1-16-18-7-5-6-8-19(18)31-21(16)24(27)26-13-11-25(12-14-26)15-17-9-10-20(28-2)23(30-4)22(17)29-3/h5-10H,11-15H2,1-4H3

InChI Key

VXYPDBBSEHEHEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)CC4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

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